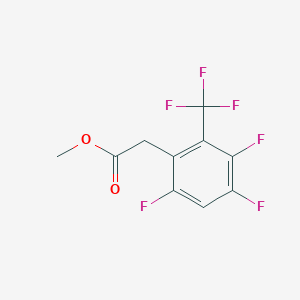
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is a synthetic compound with a wide range of uses in scientific research and lab experiments. It is a fluorinated carboxylic acid with a molecular weight of 210.09 g/mol, and is a colorless, odorless, and non-flammable solid at room temperature. 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is commonly used as a reagent in organic synthesis, and has also been used as a pharmaceutical intermediate and a catalyst.
科学研究应用
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, and as a pharmaceutical intermediate. It has also been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used in the synthesis of various fluorinated compounds, such as fluorinated alcohols, fluorinated amines, and fluorinated ethers. Furthermore, it has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
作用机制
The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds by facilitating the formation of new bonds between atoms. In addition, it is believed that the compound may act as a Lewis acid, which can bind to electron-deficient molecules and form a complex. This complex can then undergo further reactions, such as nucleophilic substitution or addition, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, are not fully understood. The compound is believed to be non-toxic and non-mutagenic, and it has been shown to have low acute and chronic toxicity in animal studies. In addition, the compound has been shown to have low bioaccumulation potential in aquatic organisms, and it is not expected to bioaccumulate in humans.
实验室实验的优点和局限性
The use of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, in lab experiments has several advantages. The compound is relatively stable and non-toxic, and it has been shown to be effective as a catalyst in the synthesis of various compounds. In addition, the compound is relatively inexpensive and readily available. However, the compound can be difficult to work with due to its low solubility in most solvents, and it can be difficult to remove from the reaction mixture.
未来方向
There are several potential future directions for 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of novel pharmaceuticals or industrial chemicals. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to investigate the potential environmental impact of the compound.
合成方法
The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is a multi-step process. The first step involves the reaction of 2-fluoro-4-trifluoromethyl phenol with thionyl chloride to form 2-fluoro-4-trifluoromethyl phenyl chloroformate. This reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the chloroformate with sodium bromide to form 5-bromo-2-fluoro-4-trifluoromethyl phenylacetic acid. The third step involves the reaction of the bromo compound with potassium thiocyanate to form 5-chloro-2-fluoro-4-trifluoromethyl phenylacetic acid. The final step involves the purification of the compound by recrystallization.
属性
IUPAC Name |
2-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-1-4(2-8(15)16)7(11)3-5(6)9(12,13)14/h1,3H,2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNCPXYZBNUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)






![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)